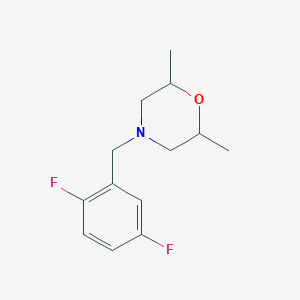
4-(2,5-difluorobenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-difluorobenzyl)-2,6-dimethylmorpholine, commonly known as DFB, is a synthetic compound that belongs to the class of morpholine derivatives. DFB has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DFB is not fully understood. However, it has been suggested that DFB exerts its antifungal and antibacterial activities by inhibiting the synthesis of the fungal and bacterial cell wall. DFB has also been shown to inhibit the activity of enzymes such as chitin synthase and glucosamine-6-phosphate synthase, which are involved in the synthesis of the fungal and bacterial cell wall. In addition, DFB has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. DFB has been shown to inhibit the growth of various fungal and bacterial strains by inhibiting the synthesis of the fungal and bacterial cell wall. DFB has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, DFB has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages and limitations for lab experiments. DFB is a synthetic compound that can be easily synthesized in the lab. DFB has been shown to possess antifungal, antibacterial, and antitumor activities, which make it a useful tool in various scientific research fields. However, DFB has some limitations, such as its solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DFB is not fully understood, which can make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for the research on DFB. One future direction is to investigate the mechanism of action of DFB in more detail. Another future direction is to study the potential therapeutic applications of DFB in more detail, such as its potential use in the treatment of fungal and bacterial infections and cancer. Furthermore, future research could focus on developing new derivatives of DFB with improved properties and activities. Overall, the research on DFB has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
DFB can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of DFB involves the reaction of 2,5-difluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified through column chromatography to obtain pure DFB.
Applications De Recherche Scientifique
DFB has been widely used in scientific research due to its potential therapeutic applications. DFB has been reported to possess antifungal, antibacterial, and antitumor activities. DFB has been shown to inhibit the growth of various fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. DFB has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. In addition, DFB has been shown to possess antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2.
Propriétés
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9-6-16(7-10(2)17-9)8-11-5-12(14)3-4-13(11)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXZECVENBQXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)
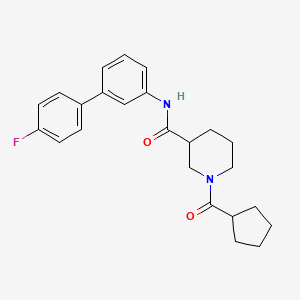
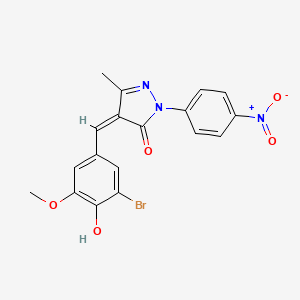
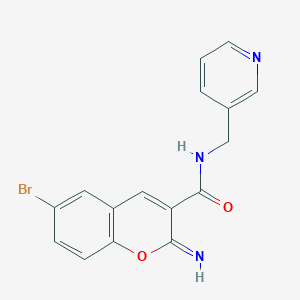
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
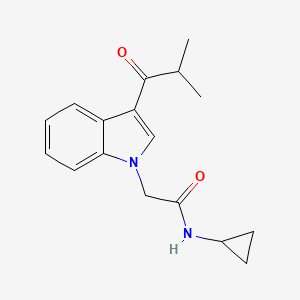
![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
